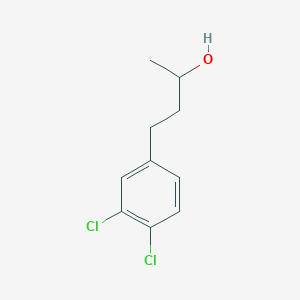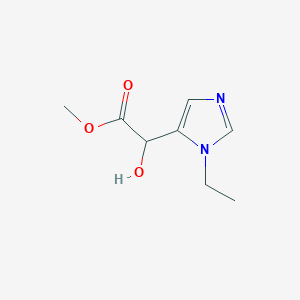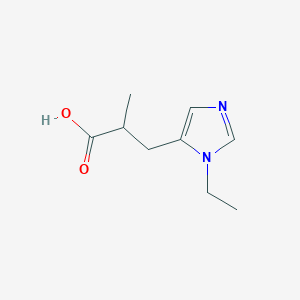
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropane ring attached to a phenyl group that is substituted with methoxy and methyl groups
Métodos De Preparación
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol typically involves the following steps:
Cyclopropanation Reaction: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Substitution Reactions: The phenyl group can be functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The cyclopropane ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)cyclopropan-1-ol: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)cyclopropan-1-ol: Lacks the methoxy group on the phenyl ring.
1-Phenylcyclopropan-1-ol: Lacks both the methoxy and methyl groups on the phenyl ring.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(3-methoxy-4-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-9(7-10(8)13-2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
HDNBERZHYFQBAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CC2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)





![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)






